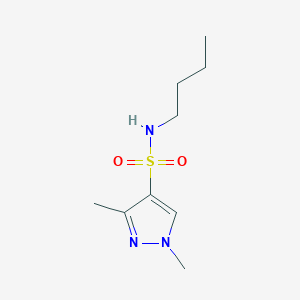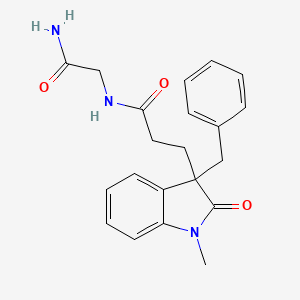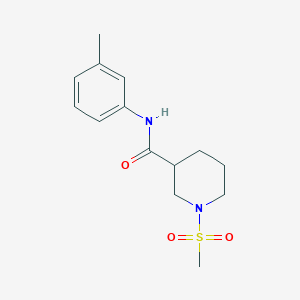![molecular formula C16H17FN2O B5500878 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea and related compounds involves several key strategies, including the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for urea synthesis from carboxylic acids. This method provides good yields under milder conditions and is compatible with various N-protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014). Directed lithiation techniques also play a role in the synthesis, allowing for high yields of substituted products through reactions with electrophiles, despite potential side products (Smith et al., 2013).
Molecular Structure Analysis The molecular structure of ureas and their derivatives, including those with fluorophenyl groups, is often elucidated through techniques like single-crystal X-ray diffraction. This allows for a detailed understanding of the crystal packing and hydrogen bonding interactions, which are crucial for predicting the compound's reactivity and properties. For example, a study on ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into its orthorhombic crystal structure and intramolecular hydrogen bonding (Sapnakumari et al., 2014).
Chemical Reactions and Properties The chemical reactivity of this compound derivatives is influenced by their structural features, such as the presence of fluorine atoms and the urea functionality. These compounds undergo various reactions, including lithiation and substitution, leading to a range of products with potential applications. The presence of fluorine can significantly affect the electron distribution and reactivity of the molecule, enabling selective transformations (Goryaeva et al., 2009).
科学的研究の応用
Synthesis and Reactivity
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea and related compounds have been explored for their synthetic utility in creating complex molecules. Directed lithiation of related N,N-dimethylurea derivatives, under specific conditions, allows for the introduction of various substituents, showcasing the compound's versatility in organic synthesis (Smith et al., 2013). Similarly, urea-doped ZnO films have been used as an electron transport layer in inverted polymer solar cells, demonstrating the utility of urea derivatives in enhancing the efficiency of solar cells (Wang et al., 2018).
Antimicrobial and Antifungal Activities
N-alkyl substituted urea derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their antimicrobial and antifungal activities, showing promising results against a range of microorganisms (Zheng et al., 2010). This indicates the potential of such compounds in developing new antimicrobial agents.
Sensor Applications
Urea derivatives have also been incorporated into sensors for detecting specific compounds. For instance, an optical sensor based on air-stable lipid film with incorporated urease demonstrated rapid and selective detection of urea in milk, highlighting the application of urea derivatives in environmental and food safety monitoring (Nikoleli et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, N,N'-Dialkylureas form intermolecular hydrogen bonds, serving as precursors for creating supramolecular polymers. These compounds, due to their hydrogen bonding capabilities, have been used to develop materials with unique properties (Boileau et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-4-2-3-5-15(12)19-16(20)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPKXSZPAVERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)
![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)